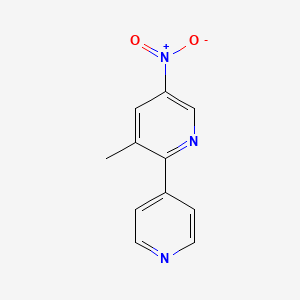
3-Methyl-5-nitro-2,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-nitro-2,4’-bipyridine is a bipyridine derivative, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and materials science. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond, and the specific substitution pattern in 3-Methyl-5-nitro-2,4’-bipyridine imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-2,4’-bipyridine typically involves the coupling of appropriately substituted pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative, also catalyzed by palladium.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine derivative, again using a palladium catalyst.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 3-Methyl-5-nitro-2,4’-bipyridine, often employs large-scale coupling reactions under optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-nitro-2,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
3-Methyl-5-nitro-2,4’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-nitro-2,4’-bipyridine involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The compound can coordinate with metal centers, affecting their catalytic activity and stability. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another common bipyridine derivative, used in the synthesis of viologens and other electroactive materials.
3,3’-Bipyridine: Less common but still used in various chemical applications.
Uniqueness
3-Methyl-5-nitro-2,4’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Propriétés
Formule moléculaire |
C11H9N3O2 |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
3-methyl-5-nitro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H9N3O2/c1-8-6-10(14(15)16)7-13-11(8)9-2-4-12-5-3-9/h2-7H,1H3 |
Clé InChI |
DZZDSZSYTWZSLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C2=CC=NC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


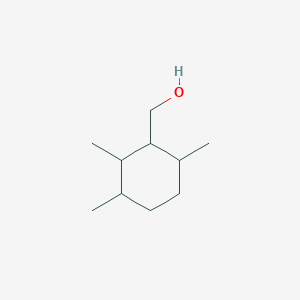
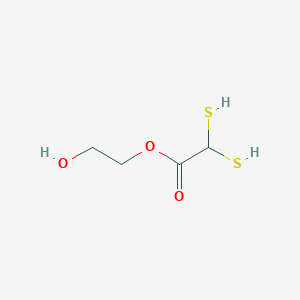

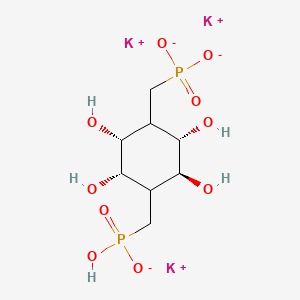
![tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B13152926.png)


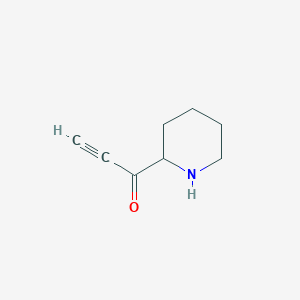
![1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B13152964.png)
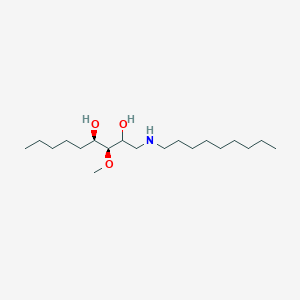

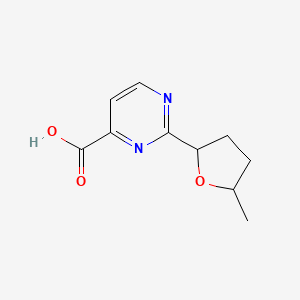
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid](/img/structure/B13152982.png)

